N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound with potential applications in medicinal chemistry. This compound belongs to a class of molecules that exhibit various biological activities, including antibacterial properties. Its molecular formula is , and it has a molecular weight of approximately .
This compound is classified as an acetamide derivative, which is characterized by the presence of an acetamide functional group. It is structurally related to other compounds that have shown promise in pharmacological studies, particularly in the context of drug discovery and development . The specific structural features of this compound suggest potential interactions with biological targets, making it a subject of interest in pharmaceutical research.
The synthesis of N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multi-step organic reactions. Common methods include:
Technical details often involve the use of solvents such as dimethyl sulfoxide or acetonitrile and catalysts to facilitate reactions under controlled temperature conditions .
The molecular structure of N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can be represented using various chemical notation systems:
InChI=1S/C19H25N4O2/c1-13-4-3-9-24(11-13)19-21-14(2)10-18(23-19)26-12-17(25)22-16-7-5-15(20)6-8-16/h5-8,10,13H,3-4,9,11-12H2,1-2H3,(H,22,25)
CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=C(C=C3)F)C
These representations highlight the complex arrangement of atoms within the molecule, including multiple rings and functional groups that contribute to its chemical behavior .
N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions typical for amides and aromatic compounds:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its physical properties.
The mechanism of action for N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide likely involves interactions with specific biological targets such as enzymes or receptors. The presence of multiple functional groups suggests potential for:
Data from pharmacological studies would provide insights into its efficacy against specific targets .
The physical properties of N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide include:
Chemical properties include:
These properties are critical for determining the compound's usability in laboratory settings and potential applications .
N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has potential applications in various scientific fields:
The ongoing research into similar compounds suggests that this molecule could play a significant role in advancing therapeutic options .
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7